molecular formula C16H15N3O2S B2558352 N-(3-hydroxy-3-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1396798-02-9

N-(3-hydroxy-3-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2558352
CAS No.: 1396798-02-9
M. Wt: 313.38
InChI Key: DMVFDCAQWBSKGG-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiadiazole core, which is known for its stability and versatility in chemical reactions, making it a valuable subject for research in chemistry, biology, and industrial applications.

Preparation Methods

The synthesis of N-(3-hydroxy-3-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzothiadiazole core. One common method involves the reaction of 2-aminobenzenesulfonamide with carbon disulfide and an alkyl halide to form the benzothiadiazole ring.

Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. These methods are often proprietary and tailored to specific industrial needs.

Chemical Reactions Analysis

N-(3-hydroxy-3-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(3-hydroxy-3-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiadiazole core can interact with active sites of enzymes, inhibiting their activity or altering their function. Additionally, the 3-hydroxy-3-phenylpropyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to more potent biological effects .

Comparison with Similar Compounds

N-(3-hydroxy-3-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide can be compared with other benzothiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-15(11-4-2-1-3-5-11)8-9-17-16(21)12-6-7-13-14(10-12)19-22-18-13/h1-7,10,15,20H,8-9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVFDCAQWBSKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC3=NSN=C3C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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